

# Application Notes and Protocols for KIO-301 Patient Screening

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient screening criteria and experimental protocols for clinical studies of **KIO-301**, a novel molecular photoswitch designed to restore vision in patients with inherited retinal diseases.

### Introduction to KIO-301

**KIO-301** is a first-in-class, light-sensing small molecule under development for the treatment of inherited retinal diseases, including Retinitis Pigmentosa (RP), Choroideremia, and Stargardt disease.[1][2][3][4][5] It functions as a "molecular photoswitch," designed to confer light sensitivity to retinal ganglion cells (RGCs) after the degeneration of photoreceptor cells (rods and cones). When activated by light, **KIO-301** alters ion flow across the RGC membrane, triggering these cells to send signals to the brain, thereby bypassing the non-functional photoreceptors and potentially restoring visual function. This gene-agnostic approach makes **KIO-301** a potential treatment for a wide range of genetic mutations causing these diseases.

## Patient Screening Criteria for KIO-301 Clinical Trials

Patient selection is critical for the success of **KIO-301** clinical trials. The following tables summarize the key inclusion and exclusion criteria for the ABACUS-1 (Phase 1/2) and ABACUS-2 (Phase 2) studies.

## Table 1: Inclusion Criteria for KIO-301 Studies



| Criteria         | ABACUS-1 (Phase 1/2)                                                                                                                                                                                                      | ABACUS-2 (Phase 2)                                                                                                                                                |
|------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Age              | 18 to 80 years                                                                                                                                                                                                            | 18 years or older                                                                                                                                                 |
| Diagnosis        | Clinical diagnosis of Retinitis<br>Pigmentosa or Choroideremia.                                                                                                                                                           | Clinical diagnosis of non-<br>syndromic Retinitis<br>Pigmentosa (Usher's<br>Syndrome Type II is allowed).                                                         |
| Visual Acuity    | - Cohort 1: No light perception (NLP) or bare light perception (BLP) with LogMar > 2.9 (BRVT) Cohort 2: Counting fingers (CF) or hand motion (HM) with LogMar ≤ 2.9 and > 1.6 (BRVT) Cohort 3: No light perception (NLP). | - No Light Perception (NLP) confirmed by inability to see a pen torch light at 25 cm (assigned LogMar of 4.0) Low Vision (LV) with LogMar > 1.6 and < 4.0 (BRVT). |
| Inter-eye Acuity | Similar visual acuity in both eyes (LogMar difference < 0.05).                                                                                                                                                            | Not explicitly stated, but bilateral treatment is administered.                                                                                                   |
| General Health   | Willing and able to provide informed consent and attend all study visits.                                                                                                                                                 | Willing and able to provide informed consent, follow instructions, and attend all study visits.                                                                   |

Table 2: Exclusion Criteria for KIO-301 Studies



| Criteria                | ABACUS-1 (Phase 1/2) & ABACUS-2<br>(Phase 2)                                                                                                                                                                                                                                                                                                                                                           |  |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Ocular Conditions       | - Evidence of material/substantial optic nerve disease History of retinal detachment(s) Clinically significant ocular diseases (e.g., corneal oedema, uveitis, severe keratoconjunctivitis sicca) that could interfere with study assessments High intraocular pressure (IOP) > 22 mm Hg Previous intraocular surgery (excluding phakocataract surgery) Aphakia History of high myopia (> 6 diopters). |  |
| Systemic Conditions     | - Any other material/substantial disease that, in the investigator's opinion, is likely to interfere with the study objectives or put the participant at risk Psychiatric conditions that preclude compliance with the protocol Clinically significant abnormalities in medical history, vital signs, blood chemistry, hematology, urinalysis, or a 12-lead electrocardiogram (ECG).                   |  |
| Concomitant Medications | Other than intravitreal corticosteroids, participants must not receive intravitreal concomitant medications from Screening until the end of the study.                                                                                                                                                                                                                                                 |  |
| Pregnancy/Breastfeeding | Pregnant or breastfeeding, or plan to become pregnant during the study.                                                                                                                                                                                                                                                                                                                                |  |

## **Experimental Protocols**

Detailed protocols are essential for accurate and reproducible patient screening and assessment.

# Visual Acuity Assessment: Berkeley Rudimentary Vision Test (BRVT)



The Berkeley Rudimentary Vision Test (BRVT) is utilized to assess visual acuity in patients with severe vision loss.

#### Methodology:

- Patient Preparation: The patient is seated at a standardized distance from the test chart. The eye not being tested is occluded.
- Stimulus Presentation: The test uses high-contrast tumbling "E" optotypes of varying sizes, corresponding to different LogMar values.
- Patient Response: The patient is asked to identify the orientation of the "E" (up, down, left, or right).
- Scoring: The smallest optotype size for which the patient can correctly identify the orientation determines their LogMar visual acuity score. A LogMar of >2.9 is indicative of bare light perception or no light perception.

#### **Functional Vision Assessment**

Functional vision is a key efficacy endpoint in **KIO-301** trials.

#### Methodology:

- Mobility and Orientation Testing: The Ora-MLOMTM (Multiluminance Orientation and Mobility) High Contrast Room Exit test is used to assess a patient's ability to navigate a controlled environment under various lighting conditions.
- Patient-Reported Outcomes: The National Eye Institute's Visual Functioning Questionnaire-25 (NEI VFQ-25) is administered to capture the patient's subjective experience of their vision in everyday activities.

## **Functional Magnetic Resonance Imaging (fMRI)**

fMRI is employed to objectively measure changes in brain activity in the visual cortex in response to light stimulation.

#### Methodology:



- Patient Preparation: The patient is positioned within the MRI scanner.
- Stimulus Presentation: A light stimulus is presented to the patient's eyes.
- Image Acquisition: fMRI scans are acquired to detect blood-oxygen-level-dependent (BOLD) signals in the brain.
- Data Analysis: The fMRI data is analyzed to identify areas of increased activity in the primary
   (V1) and extra-striate visual cortex, indicating a response to the light stimulus.

## **Visualizations**

## **KIO-301** Mechanism of Action



Click to download full resolution via product page

Caption: **KIO-301** enters viable RGCs and is activated by light, enabling the RGCs to signal the visual cortex.

## **KIO-301** Clinical Trial Patient Screening Workflow





Click to download full resolution via product page

Caption: Logical flow for screening patients for eligibility in KIO-301 clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. Kiora Pharmaceuticals Receives Investigational New Drug Approval to Initiate ABACUS-2, a Phase 2 Clinical Trial of KIO-301 for the Treatment of Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- 2. Kiora Pharmaceuticals Receives Investigational New Drug Approval to Initiate ABACUS-2, a Phase 2 Clinical Trial of KIO-301 for the Treatment of Retinitis Pigmentosa BioSpace [biospace.com]
- 3. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 4. Kiora Kiora Sharpens Focus on Orphan Retinal Diseases [kiorapharma.reportablenews.com]
- 5. Kiora Pharmaceuticals Reports Q3 2023 Results; Expanding Clinical Development of KIO-301 for Inherited Retinal Diseases Based on Encouraging Results of ABACUS-1 Study in Retinitis Pigmentosa :: Kiora Pharmaceuticals, Inc. (KPRX) [ir.kiorapharma.com]
- To cite this document: BenchChem. [Application Notes and Protocols for KIO-301 Patient Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860252#patient-screening-criteria-for-kio-301-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com